
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea, also known as DEPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. DEPPU is a urea derivative that is structurally similar to other compounds used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of histone deacetylases and cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects in animal models. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to induce apoptosis and block the cell cycle in cancer cells. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its potential as a therapeutic agent for various diseases. 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have promising results in animal models of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. Another direction is to study the pharmacokinetics and pharmacodynamics of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in animal models to determine the optimal dosing and administration route. Additionally, more research is needed to evaluate the safety and efficacy of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in clinical trials. Finally, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea could be used as a lead compound for the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea involves the reaction of 1-pentanoylpiperidine with diethylcarbamoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Eigenschaften
IUPAC Name |
1,1-diethyl-3-(1-pentanoylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-4-7-8-14(19)18-11-9-13(10-12-18)16-15(20)17(5-2)6-3/h13H,4-12H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJKFDUTLNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)NC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

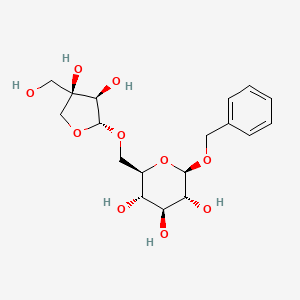

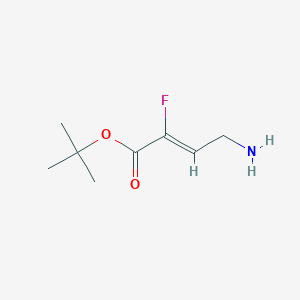
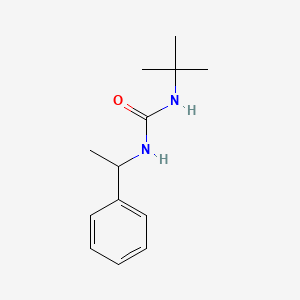
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)
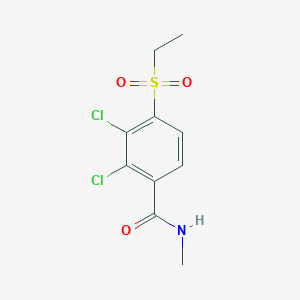

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)
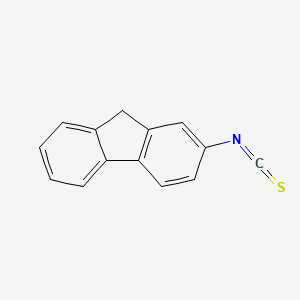


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/no-structure.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)